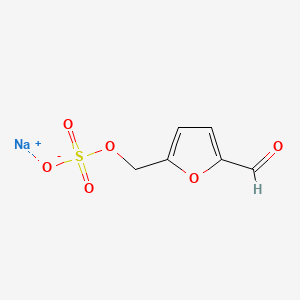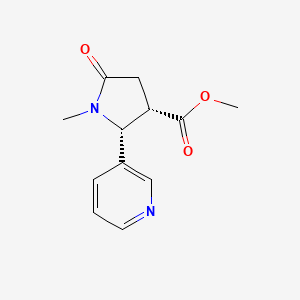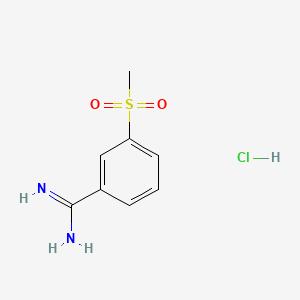
4-Ethyl-2-pyridinecarbonitrile-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-pyridinecarbonitrile-d5 is a deuterium-labeled compound with the molecular formula C8H3D5N2 and a molecular weight of 137.19 . This compound is used primarily in research settings, particularly in the fields of organic chemistry and stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-pyridinecarbonitrile-d5 typically involves the deuteration of 4-Ethyl-2-pyridinecarbonitrile. Deuteration is achieved by replacing hydrogen atoms with deuterium atoms. The reaction conditions often require the use of deuterium gas (D2) or deuterated reagents under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the purity of the final product. Quality control measures are essential to ensure the consistency and reliability of the compound for research purposes.
化学反应分析
Types of Reactions
4-Ethyl-2-pyridinecarbonitrile-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
科学研究应用
4-Ethyl-2-pyridinecarbonitrile-d5 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: It is used in metabolic studies to trace biochemical pathways.
Medicine: The compound is used in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
作用机制
The mechanism of action of 4-Ethyl-2-pyridinecarbonitrile-d5 involves its role as a stable isotope-labeled compound. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied.
相似化合物的比较
Similar Compounds
2-Cyano-4-ethylpyridine: Similar in structure but without deuterium labeling.
4-Ethyl-2-pyridinecarbonitrile: The non-deuterated version of the compound.
2-Cyano-4-methylpyridine: A structurally related compound with a methyl group instead of an ethyl group.
Uniqueness
4-Ethyl-2-pyridinecarbonitrile-d5 is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in various research applications .
属性
CAS 编号 |
1330052-70-4 |
|---|---|
分子式 |
C8H8N2 |
分子量 |
137.197 |
IUPAC 名称 |
3,5,6-trideuterio-4-(1,1-dideuterioethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2/c1-2-7-3-4-10-8(5-7)6-9/h3-5H,2H2,1H3/i2D2,3D,4D,5D |
InChI 键 |
WSIWRNNXMDBVGX-SIPVGYFWSA-N |
SMILES |
CCC1=CC(=NC=C1)C#N |
同义词 |
2-Cyano-4-ethylpyridine-d5; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[2,2'-Binaphthalene]-6,6'-dicarboxylic Acid](/img/structure/B589441.png)




